molecular formula C25H26ClN3O4 B12751922 N-Methyl-4-piperidyl alpha-(N-(7-chloro-4-quinolyl)anthraniloyloxy)propionate CAS No. 86518-67-4

N-Methyl-4-piperidyl alpha-(N-(7-chloro-4-quinolyl)anthraniloyloxy)propionate

Cat. No.: B12751922
CAS No.: 86518-67-4
M. Wt: 467.9 g/mol
InChI Key: OOTAICQTJVLOCU-UHFFFAOYSA-N
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Description

N-Methyl-4-piperidyl alpha-(N-(7-chloro-4-quinolyl)anthraniloyloxy)propionate is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-piperidyl alpha-(N-(7-chloro-4-quinolyl)anthraniloyloxy)propionate typically involves multi-step organic reactions. One common method includes the condensation of N-Methyl-4-piperidyl with alpha-(N-(7-chloro-4-quinolyl)anthraniloyloxy)propionate under controlled conditions. The reaction is often catalyzed by a gold(I) complex and proceeds with the use of an iodine(III) oxidizing agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes steps such as reductive amination, cyclization, and purification through chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-piperidyl alpha-(N-(7-chloro-4-quinolyl)anthraniloyloxy)propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various piperidine derivatives .

Scientific Research Applications

N-Methyl-4-piperidyl alpha-(N-(7-chloro-4-quinolyl)anthraniloyloxy)propionate has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Methyl-4-piperidyl alpha-(N-(7-chloro-4-quinolyl)anthraniloyloxy)propionate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-4-piperidyl alpha-(N-(7-chloro-4-quinolyl)anthraniloyloxy)propionate is unique due to its specific structural features, which confer distinct biological activities. Its combination of a piperidine ring with a quinoline moiety makes it a valuable compound for medicinal chemistry research .

Properties

CAS No.

86518-67-4

Molecular Formula

C25H26ClN3O4

Molecular Weight

467.9 g/mol

IUPAC Name

[1-(1-methylpiperidin-4-yl)oxy-1-oxopropan-2-yl] 2-[(7-chloroquinolin-4-yl)amino]benzoate

InChI

InChI=1S/C25H26ClN3O4/c1-16(24(30)33-18-10-13-29(2)14-11-18)32-25(31)20-5-3-4-6-21(20)28-22-9-12-27-23-15-17(26)7-8-19(22)23/h3-9,12,15-16,18H,10-11,13-14H2,1-2H3,(H,27,28)

InChI Key

OOTAICQTJVLOCU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC1CCN(CC1)C)OC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)Cl

Origin of Product

United States

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